molecular formula C23H26ClN3O3 B2589390 3-((2-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897612-34-9

3-((2-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2589390
CAS No.: 897612-34-9
M. Wt: 427.93
InChI Key: GWXBQWUOKZRGCL-UHFFFAOYSA-N
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Description

This compound features a 4-hydroxy-6-methylpyridin-2(1H)-one core, substituted with a 2-chlorophenyl group, a 4-methylpiperazinyl moiety, and a furan-2-ylmethyl side chain. The pyridin-2(1H)-one scaffold is known for diverse biological activities, including phytotoxic, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

3-[(2-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O3/c1-16-14-20(28)21(23(29)27(16)15-17-6-5-13-30-17)22(18-7-3-4-8-19(18)24)26-11-9-25(2)10-12-26/h3-8,13-14,22,28H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXBQWUOKZRGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=CC=C3Cl)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((2-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A 2-chlorophenyl group
  • A 4-methylpiperazin-1-yl moiety
  • A furan ring
  • A hydroxy and methyl substituent on a pyridine core

This structural diversity is hypothesized to contribute to its varied biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities, including:

1. Antitumor Activity

Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, modifications to similar structures have shown promising results in colon cancer cell lines (HCT116), with some compounds exhibiting IC50 values as low as 0.12 mg/mL, indicating potent antiproliferative effects .

2. Anti-inflammatory Effects

The compound has been associated with anti-inflammatory properties. The presence of the furan and piperazine groups is thought to enhance its ability to inhibit pro-inflammatory pathways, particularly through the suppression of NF-kappaB signaling . This suggests potential therapeutic applications in inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of hydroxyl and carbonyl groups allows for interactions with key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : The piperazine moiety may facilitate binding to various receptors, enhancing the pharmacological profile of the compound.

Case Studies and Research Findings

StudyFindings
Identified potent antiproliferative activity against HCT116 colon cancer cells with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL.
Demonstrated anti-inflammatory effects through inhibition of NF-kappaB signaling pathways in vitro.
Suggested neuroprotective potential via modulation of AMPA receptors, enhancing neurotransmitter levels in brain tissues.

Scientific Research Applications

The compound 3-((2-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry. This article delves into its scientific research applications, highlighting key findings and case studies.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for evaluating its bioavailability and therapeutic potential. Key properties include:

  • Solubility : The solubility profile affects its absorption and distribution in biological systems.
  • Stability : Stability under physiological conditions is essential for therapeutic efficacy.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit anticancer properties through various mechanisms, including the inhibition of specific enzymes involved in cancer cell proliferation. For instance, derivatives have been explored as inhibitors of topoisomerase II, which is critical in DNA replication and repair processes .

Neuropharmacology

The piperazine component suggests potential applications in neuropharmacology. Compounds containing piperazine rings have been shown to interact with neurotransmitter receptors, indicating possible use as anxiolytics or antidepressants. Research has demonstrated that modifications to the piperazine structure can enhance selectivity and potency against serotonin receptors .

Antimicrobial Properties

There is emerging evidence that compounds with similar structural features possess antimicrobial activity. The presence of the furan ring may contribute to this activity by interfering with bacterial cell wall synthesis or function .

Study 1: Inhibition of Topoisomerase II

A study conducted by Konstantinidou et al. explored the synthesis of derivatives based on the target compound. The results indicated that certain modifications enhanced the inhibitory effects on topoisomerase II, leading to increased cytotoxicity against various cancer cell lines .

Study 2: Neurotransmitter Receptor Interaction

Research published in Journal of Medicinal Chemistry examined the binding affinity of similar piperazine derivatives to serotonin receptors. The findings suggested that specific substitutions on the piperazine ring could significantly increase receptor affinity, paving the way for new antidepressant therapies .

Study 3: Antimicrobial Activity Assessment

A comprehensive study assessed the antimicrobial efficacy of compounds derived from this scaffold against several bacterial strains. The results showed promising activity, particularly against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerTopoisomerase II inhibition
NeuropharmacologySerotonin receptor modulation
AntimicrobialInterference with bacterial cell functions

Table 2: Synthesis Pathways

Compound DerivativeSynthetic Route DescriptionReference
Topoisomerase InhibitorMulti-step synthesis involving Ugi-tetrazole reactions
Piperazine DerivativeModification of existing piperazine structures
Antimicrobial AgentSimple building blocks leading to diverse functional groups

Comparison with Similar Compounds

Pyridin-2(1H)-one Derivatives with Phytotoxic Activity

4-Hydroxy-6-methylpyridin-2(1H)-one derivatives synthesized by condensation with aliphatic aldehydes (e.g., compounds 4a–4h in ) exhibit phytotoxic effects, particularly against dicotyledonous plants (e.g., Ipomoea grandifolia) at 6.7 × 10⁻⁸ mol/g .

Table 1: Phytotoxic Activity of Pyridin-2(1H)-one Derivatives

Compound Substituents Activity (Dicots vs. Monocots) Reference
Target Compound 2-Chlorophenyl, 4-methylpiperazine, furan Hypothesized higher dicot selectivity
4a–4h () Aliphatic aldehydes IC₅₀: 10⁻⁷–10⁻⁸ M (dicots)

Piperazine-Containing Analogs

The piperazine moiety is critical for interactions with biological targets. 2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one () shares structural similarity but features a pyrimidinone core and fluorophenyl group.

Table 2: Piperazine-Containing Compounds

Compound Core Structure Aryl Substituent Biological Activity Reference
Target Compound Pyridin-2(1H)-one 2-Chlorophenyl Not reported (structural)
Compound Pyrimidin-4(3H)-one 4-Fluorophenyl Undisclosed

Heterocyclic Substituents: Furan and Pyran Derivatives

The furan-2-ylmethyl group in the target compound contrasts with pyran derivatives (e.g., 4g’ and 4h’ in ), which form condensed rings with α,β-unsaturated aldehydes. Furan’s electron-rich nature may enhance antioxidant or antifungal activity, as seen in pyrimidine-furanose derivatives (), though direct comparisons are lacking .

Enzyme-Targeting Pyridinone Derivatives

Pyridin-2(1H)-one quinolinone derivatives () inhibit mutant isocitrate dehydrogenase (IDH), a cancer target.

Research Findings and Implications

  • Phytotoxicity: The target compound’s structural features align with phytotoxic pyridinones but may offer enhanced selectivity due to aromatic and piperazinyl substituents .
  • Synthetic Feasibility : Analog synthesis methods (e.g., ’s condensation reactions) support scalable production of derivatives for optimization .

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